2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione
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Overview
Description
2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione is a complex organic compound with a molecular formula of C23H26N2O3S
Preparation Methods
The synthesis of 2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione involves multiple steps, typically starting with the preparation of the imidazo[1,5-b]isoquinoline core This core can be synthesized through a series of condensation reactions involving appropriate precursors
Chemical Reactions Analysis
2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution.
Scientific Research Applications
2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione can be compared with other imidazo[1,5-b]isoquinoline derivatives, such as:
- 2-ethyl-7,8-dimethoxy-1-[(3-methylphenyl)methoxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione
- 2-ethyl-7,8-dimethoxy-1-[(3-methylphenyl)methoxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-one
- 2-ethyl-7,8-dimethoxy-1-[(3-methylphenyl)methoxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-sulfone
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H26N2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-ethyl-7,8-dimethoxy-1-[(3-methylphenyl)methoxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3-thione |
InChI |
InChI=1S/C23H26N2O3S/c1-5-24-22(28-14-16-8-6-7-15(2)9-16)19-10-17-11-20(26-3)21(27-4)12-18(17)13-25(19)23(24)29/h6-9,11-12H,5,10,13-14H2,1-4H3 |
InChI Key |
BIWLEAUDTBAJGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2CC3=CC(=C(C=C3CN2C1=S)OC)OC)OCC4=CC=CC(=C4)C |
Origin of Product |
United States |
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